(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid
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Overview
Description
Alitame anhydrous: is a high-intensity sweetener that is approximately 2000 times sweeter than sucrose. It is a dipeptide sweetener formed from the amino acids L-aspartic acid and D-alanine, with a novel C-terminal amide moiety . Developed by Pfizer in the early 1980s, it is marketed under the brand name Aclame in some countries . Unlike aspartame, alitame does not contain phenylalanine, making it suitable for individuals with phenylketonuria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alitame is prepared through a multistep synthesis involving the reaction between two intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and ®-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide . The final product is isolated and purified through crystallization of an alitame/4-methylbenzenesulfonic acid adduct, followed by additional purification steps and recrystallization from water as the 2.5 hydrate .
Industrial Production Methods: The industrial production of alitame involves large-scale synthesis and purification processes to ensure high purity and consistency. The compound is produced in a crystalline, non-hygroscopic powder form, which is stable under various food processing, storage, and handling conditions .
Chemical Reactions Analysis
Types of Reactions: Alitame undergoes various chemical reactions, including hydrolysis and oxidation. The terminal amide group in alitame provides better hydrolytic stability compared to the methyl ester group in aspartame .
Common Reagents and Conditions:
Hydrolysis: Alitame can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bond.
Major Products Formed: The major products formed from the hydrolysis of alitame include L-aspartic acid and D-alanine derivatives. Oxidation can lead to the formation of sulfonyl derivatives .
Scientific Research Applications
Alitame has several scientific research applications, including:
Mechanism of Action
Alitame exerts its sweetening effect by interacting with taste receptors on the tongue. The compound binds to the sweet taste receptor, a G-protein-coupled receptor, which triggers a signal transduction pathway leading to the perception of sweetness . The unique structure of alitame, particularly the C-terminal amide moiety, contributes to its high sweetness potency and stability .
Comparison with Similar Compounds
Saccharin and Acesulfame Potassium: Other artificial sweeteners that are more stable than alitame but have different taste profiles and applications.
Uniqueness of Alitame: Alitame’s unique structure, particularly the C-terminal amide moiety, provides better hydrolytic stability and higher sweetness potency compared to aspartame . Its lack of phenylalanine makes it suitable for individuals with phenylketonuria, and its stability under various conditions makes it a versatile sweetener for different applications .
Properties
Molecular Formula |
C14H25N3O4S |
---|---|
Molecular Weight |
331.43 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H25N3O4S/c1-7(10(16)20)17(11(21)8(15)6-9(18)19)12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H2,16,20)(H,18,19)/t7-,8+/m1/s1 |
InChI Key |
IAQFTAYMCCMTSN-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)N(C1C(SC1(C)C)(C)C)C(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C(=O)N)N(C1C(SC1(C)C)(C)C)C(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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